5-Bromopyridine-3-sulfonyl fluoride
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Overview
Description
5-Bromopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S and a molecular weight of 240.05 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 5-position and a sulfonyl fluoride group at the 3-position. This compound is known for its reactivity and is used in various chemical reactions and applications.
Mechanism of Action
Target of Action
Sulfonyl fluorides are generally known to react with various biological targets, including proteins and enzymes, due to their electrophilic nature .
Mode of Action
Sulfonyl fluorides, in general, are known to act as electrophiles, reacting with nucleophilic sites in biological targets . The bromopyridine moiety may also interact with biological targets through pi-pi interactions or halogen bonding .
Biochemical Pathways
Given its potential reactivity with a wide range of biological targets, it could potentially influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (24005 g/mol) and predicted properties such as boiling point (2838±250 °C) and density (1852±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
Given its potential reactivity with various biological targets, it could potentially induce a wide range of molecular and cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules could potentially influence the action, efficacy, and stability of 5-Bromopyridine-3-sulfonyl fluoride . For instance, its storage temperature is recommended to be 4°C, suggesting that it may be sensitive to higher temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-bromopyridine with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of 5-Bromopyridine-3-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Cross-Coupling Reactions: The bromine atom at the 5-position makes it a suitable candidate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are commonly used in these reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
5-Bromopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloropyridine-3-sulfonyl fluoride
- 5-Fluoropyridine-3-sulfonyl fluoride
- 5-Iodopyridine-3-sulfonyl fluoride
Uniqueness
5-Bromopyridine-3-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group. The bromine atom allows for versatile cross-coupling reactions, while the sulfonyl fluoride group provides high reactivity towards nucleophiles. This combination makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
5-bromopyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOXACKFWCCLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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